Cas no 344280-16-6 (Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-)

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-, is a specialized organic compound featuring a nitrile group and a dichlorophenyl moiety, which contribute to its reactivity and potential utility in synthetic chemistry. The presence of the γ-oxo group enhances its versatility as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, or agrochemicals. Its structural attributes, including the electron-withdrawing dichlorophenyl group, may facilitate selective reactions such as nucleophilic additions or cyclizations. This compound is particularly valuable for researchers seeking to develop novel molecular architectures with tailored properties. Proper handling and storage are recommended due to its reactive functional groups.
Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- structure
344280-16-6 structure
Product Name:Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-
CAS No:344280-16-6
MF:C16H11Cl2NO
MW:304.170642137527
CID:4524703
PubChem ID:3787458
Update Time:2025-10-28

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-
    • AKOS005098242
    • 344280-16-6
    • 2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
    • 7J-519S
    • Inchi: 1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2
    • InChI Key: RTJHDDNJNIDKAJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C#N)CC(C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 303.0217694g/mol
  • Monoisotopic Mass: 303.0217694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 40.9Ų

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- Pricemore >>

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A2B Chem LLC
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Additional information on Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-

Recent Advances in the Study of Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6)

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly focusing on its pharmacological properties and synthetic pathways. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms, therapeutic potential, and current challenges in its utilization.

One of the key areas of investigation has been the compound's role as an intermediate in the synthesis of biologically active molecules. Researchers have identified its utility in the construction of complex heterocyclic frameworks, which are often found in drugs targeting central nervous system disorders and inflammatory diseases. The presence of the 2,4-dichlorophenyl moiety and the γ-oxo functionality has been linked to enhanced binding affinity towards specific enzyme targets, making it a valuable scaffold for medicinal chemistry.

Recent synthetic methodologies have focused on optimizing the production of 344280-16-6 with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic approach using palladium-based catalysts to achieve selective α-arylation, significantly improving the efficiency of the synthesis. This advancement not only reduces production costs but also minimizes environmental impact, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

In terms of biological activity, preliminary in vitro studies have demonstrated that Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- exhibits moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents. However, further in vivo studies are required to validate its efficacy and safety profile.

Despite these promising developments, challenges remain in the clinical translation of 344280-16-6. Issues such as poor solubility and metabolic instability have been reported, necessitating structural modifications to improve its pharmacokinetic properties. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- (CAS: 344280-16-6) represents a compound with substantial potential in drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development. The integration of advanced synthetic techniques and innovative delivery systems will be critical in realizing its full pharmacological potential.

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